3-Methoxyestra-1,3,5(10),16-tetraene is a synthetic steroid compound derived from estrane, characterized by its unique tetracyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents. It is classified as a steroid and is recognized for its structural modifications that enhance biological activity compared to its parent compounds.
3-Methoxyestra-1,3,5(10),16-tetraene falls under the category of steroids, specifically a derivative of estrane. Its molecular formula is . The compound is often studied in the context of its biological properties and synthetic pathways, making it a subject of interest in both organic chemistry and pharmacology.
The synthesis of 3-Methoxyestra-1,3,5(10),16-tetraene has been explored through various methodologies. Notably, one efficient approach involves the use of protected estrone as a starting material. The synthesis typically includes several key steps:
Technical details indicate that these methods can yield high purity products with favorable yields .
The molecular structure of 3-Methoxyestra-1,3,5(10),16-tetraene features a tetracyclic arrangement typical of steroids. The compound exhibits a specific stereochemistry that contributes to its biological activity. Key structural data include:
The structural conformation can be described as having a five-membered ring that adopts a conformation intermediate between twist and envelope .
3-Methoxyestra-1,3,5(10),16-tetraene participates in various chemical reactions that are significant for its functionalization and application development:
The mechanism of action for 3-Methoxyestra-1,3,5(10),16-tetraene primarily involves its interaction with hormone receptors. As a steroid derivative, it may exhibit estrogenic or anti-estrogenic activities depending on its binding affinity to estrogen receptors. Studies suggest that this compound can modulate gene expression related to cell proliferation and apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Relevant analyses indicate that these properties play a crucial role in determining the compound's behavior during synthesis and application .
3-Methoxyestra-1,3,5(10),16-tetraene has several significant applications in scientific research:
The core compound is systematically named 3-Methoxyestra-1,3,5(10),16-tetraene, reflecting its estrane backbone modified by unsaturation at the C1–C2, C4–C5, C10–C19 (aromatized ring A), and C16–C17 positions, with a methoxy group at C3. Its absolute stereochemistry comprises four defined stereocenters at positions C8, C9, C13, and C14, designated as 8S, 9S, 13S, and 14S in the trans-fusion of rings B/C and C/D. This configuration is confirmed by the SMILES notation: COC1=CC2=C(C=C1)[C@H]3CC[C@]4(C)C=CC[C@H]4[C@@H]3CC2
[2]. The stereodescriptors align with natural steroidal topology, though optical activity remains unspecified in isolation.
The molecular formula is C₁₉H₂₄O, with an average mass of 268.3933 g/mol and a monoisotopic mass of 268.1827 Da [2]. Key properties include:
Table 1: Core Physicochemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄O |
Average Molecular Weight | 268.3933 g/mol |
logP | 5.9977 |
Polar Surface Area | 20.7848 Ų |
Hydrogen-Bond Acceptors | 1 |
X-ray crystallography of analogous ferrocene-conjugated derivatives (e.g., 17-carboxamide analogs) reveals that the estra-tetraene scaffold adopts a rigid, bent topology with minimal deviation from classical steroid ring geometries. Rings A (aromatized) and D (unsaturated at C16) are near-planar, while rings B and C retain chair conformations. Crucially, the C17 position in derivatives lacks classical hydrogen bonding in the solid state, as confirmed by absent H-bond interactions to the amide group in the X-ray structure of 17-(N-(4′-ferrocenylphenyl)carbamoyl)-3-methoxyestra-1,3,5(10),16-tetraene. This suggests steric shielding by the D-ring unsaturation and C13 methyl group [7].
Modifications at C17 or ring D dominate functionalization strategies for this tetraene core. Key comparisons include:
Table 2: Structural and Property Comparison of Key Derivatives
Derivative | Molecular Formula | MW (g/mol) | Key Functional Group | Application/Note |
---|---|---|---|---|
3-Methoxyestra-1,3,5(10),16-tetraene (Parent) | C₁₉H₂₄O | 268.39 | None | Synthetic scaffold |
17-Iodo Derivative | C₁₉H₂₃IO | 394.29 | C17-Iodo | Cross-coupling precursor |
C17-Polyether Carboxamide | C₃₃H₄₉NO₈ | 587.75 | C17-CONH-(polyether) | Enhances solubility & coordination |
C17-Carbonitrile | C₂₀H₂₃NO | 293.41 | C17-CN | Electron-withdrawing modifier |
(16E)-16-Benzylidene-17-one | C₂₆H₂₈O₂ | 372.51 | C16=CHPh, C17=O | Extended conjugation & ketone reactivity |
Structurally, the 3-methoxy-1,3,5(10),16-tetraene core differs from estradiol by: (i) aromatization of ring A via 1,2-unsaturation; (ii) unsaturation at C16–C17 (vs. C17-OH); and (iii) absence of ring B hydroxy groups. Ferrocene hybrids (e.g., 17-(ferrocenylcarbamoyl) derivatives) exploit this D-ring flexibility to incorporate electroactive moieties without perturbing ring A recognition sites [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: